Cas no 2757906-00-4 (tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate)

Tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate is a carbamate derivative featuring both a hydroxyethyl and a methylcyclohexyl substituent on the nitrogen atom, with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, particularly in peptide and heterocycle synthesis. The Boc group offers stability under basic conditions while being readily cleaved under acidic conditions, making it suitable for selective deprotection strategies. The hydroxyethyl moiety provides a handle for further functionalization, while the methylcyclohexyl group contributes to steric and conformational effects. Its balanced properties make it valuable for intermediates in drug discovery and fine chemical applications.
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate structure
2757906-00-4 structure
商品名:tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
CAS番号:2757906-00-4
MF:C14H27NO3
メガワット:257.369084596634
CID:5968870
PubChem ID:165757385

tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2757906-00-4
    • tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
    • EN300-37100396
    • インチ: 1S/C14H27NO3/c1-11-7-5-6-8-12(11)15(9-10-16)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3
    • InChIKey: MIAZEUVFEXPBPW-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N(CCO)C1CCCCC1C)=O

計算された属性

  • せいみつぶんしりょう: 257.19909372g/mol
  • どういたいしつりょう: 257.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37100396-10.0g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
10.0g
$4914.0 2025-03-18
Enamine
EN300-37100396-5.0g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
5.0g
$3313.0 2025-03-18
Enamine
EN300-37100396-0.1g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
0.1g
$1005.0 2025-03-18
Enamine
EN300-37100396-0.05g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
0.05g
$959.0 2025-03-18
Enamine
EN300-37100396-0.5g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
0.5g
$1097.0 2025-03-18
Enamine
EN300-37100396-2.5g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
2.5g
$2240.0 2025-03-18
Enamine
EN300-37100396-0.25g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
0.25g
$1051.0 2025-03-18
Enamine
EN300-37100396-1.0g
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
2757906-00-4 95.0%
1.0g
$1142.0 2025-03-18

tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate 関連文献

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tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2757906-00-4 and Product Name: tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate

The compound with the CAS number 2757906-00-4 and the product name tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in various biochemical and therapeutic contexts. The molecular structure of this compound incorporates a combination of functional groups that make it particularly interesting for researchers exploring novel synthetic pathways and pharmacological targets.

In recent years, the pharmaceutical industry has witnessed a surge in the development of carbamate-based compounds, owing to their diverse biological activities and favorable pharmacokinetic properties. The presence of a tert-butyl group in the molecular framework of this compound contributes to its stability and resistance to metabolic degradation, which are critical factors in drug design. Additionally, the incorporation of a N-(2-hydroxyethyl) moiety enhances its solubility in aqueous solutions, making it more suitable for formulation into injectable or oral medications.

The N-(2-methylcyclohexyl) substituent further enriches the compound's structural complexity, offering potential benefits in terms of bioavailability and target specificity. This particular configuration has been observed to interact favorably with certain enzymes and receptors, suggesting its utility in the development of drugs targeting neurological disorders, inflammatory conditions, and other metabolic diseases. The cyclohexyl ring's flexibility also contributes to the compound's ability to adopt multiple conformations, which can be advantageous in binding to biological targets with high affinity.

Recent studies have highlighted the importance of carbamate derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor interactions. For instance, research has demonstrated that compounds with similar structural motifs can exhibit potent inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease. The compound in question, with its unique combination of functional groups, holds promise as a lead molecule for further derivatization and optimization.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as organometallic catalysis and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or catalysts ensures that the final product retains the necessary stereochemical integrity for biological activity.

In terms of applications, the compound with CAS No. 2757906-00-4 shows potential as an intermediate in the synthesis of more complex pharmaceutical agents. Its stability under various storage conditions makes it a valuable building block for industrial-scale production. Additionally, preliminary pharmacokinetic studies suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential criteria for any drug candidate.

The field of drug discovery is continuously evolving with new methodologies and technologies being developed to accelerate the identification and optimization of lead compounds. Computational modeling and high-throughput screening have become indispensable tools in this process, allowing researchers to predict binding affinities and assess potential side effects before conducting expensive wet-lab experiments. The compound under discussion has been subjected to such computational analyses, which have provided valuable insights into its mechanism of action and potential therapeutic applications.

The role of natural product-inspired scaffolds in drug design cannot be overstated. Many successful drugs on the market today are derived from natural products or their modified analogs. The structural features of this compound echo certain natural product motifs, suggesting that it may be amenable to further derivatization using principles from natural product chemistry. This approach has proven fruitful in generating novel bioactive molecules with improved pharmacological profiles.

Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds intended for human use. Rigorous safety testing is conducted at every stage of development to ensure that potential risks are minimized. The compound with CAS No. 2757906-00-4 has undergone preliminary toxicological assessments, which have shown no significant adverse effects at tested doses. However, further studies are warranted to fully understand its long-term safety profile.

The impact of this compound extends beyond academic research; it has implications for industries ranging from biotechnology to agrochemicals. By serving as a versatile intermediate, it enables the synthesis of other valuable chemicals that could find applications in crop protection or specialty materials. The versatility of carbamate-based compounds underscores their importance as building blocks in modern chemical synthesis.

In conclusion, the compound with CAS No. 2757906-00-4 and its product name tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate represent a significant contribution to the field of chemical biology and pharmaceutical science. Its unique structural features offer numerous possibilities for further research and development, making it a promising candidate for future therapeutic applications. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing complex diseases and improving human health.

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